molecular formula C12H24N2O2 B1419355 tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate CAS No. 883555-07-5

tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate

Cat. No.: B1419355
CAS No.: 883555-07-5
M. Wt: 228.33 g/mol
InChI Key: BPRMDAOAWMQXAJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl (1-methylpyrrolidin-2-yl)methylcarbamate
  • tert-Butyl (1-phenylpyrrolidin-2-yl)methylcarbamate
  • tert-Butyl (1-benzylpyrrolidin-2-yl)methylcarbamate

Uniqueness: tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate is unique due to its specific ethyl substitution on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets compared to other similar compounds .

Biological Activity

tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate is a chemical compound with the molecular formula C12H24N2O2C_{12}H_{24}N_{2}O_{2} and a molecular weight of 228.33 g/mol. It is primarily used in organic synthesis, particularly as a protecting group for amines, and has applications in biological research, including enzyme studies and potential therapeutic developments.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate biological pathways, making it a candidate for various therapeutic applications.

Enzyme Interaction

Research indicates that this compound can be employed in studies focusing on enzyme mechanisms. Its role as a reagent in organic synthesis suggests that it may influence enzymatic reactions by acting as a substrate or inhibitor, depending on the context of the study.

Therapeutic Applications

The compound has been investigated for its potential in drug design and development. Its unique structural features, particularly the ethyl substitution on the pyrrolidine ring, may enhance its reactivity and interaction with biological targets compared to similar compounds.

Study on Neuroprotective Effects

A study exploring the neuroprotective effects of related compounds found that certain derivatives showed moderate protective effects against amyloid-beta (Aβ) toxicity in astrocytes, which is relevant for Alzheimer's disease research. While not directly studying this compound, this research highlights the potential of similar compounds in neurodegenerative disease contexts .

Inhibition Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit specific proteins involved in cancer cell survival. For instance, inhibitors targeting HSET (KIFC1) have shown promise in disrupting aberrant cell division in cancer cells. This suggests that this compound may possess similar inhibitory properties worth exploring further .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
tert-Butyl (1-methylpyrrolidin-2-yl)methylcarbamateC₁₂H₂₄N₂O₂Enzyme inhibition, potential therapeutic uses
tert-Butyl (1-benzylpyrrolidin-2-yl)methylcarbamateC₁₇H₂₆N₂O₂Cancer cell apoptosis induction
tert-Butyl (1-phenylpyrrolidin-2-yl)methylcarbamateC₁₅H₂₄N₂O₂Modulation of neurotransmitter systems

This table illustrates how this compound compares to similar compounds regarding their molecular formulas and biological activities.

Properties

IUPAC Name

tert-butyl N-[(1-ethylpyrrolidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(14)9-13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRMDAOAWMQXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656860
Record name tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883555-07-5
Record name Carbamic acid, [(1-ethyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883555-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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